Carboxy Pioglitazone (M-V), chemically known as (+/-)-5-[p-[2-(5-carboxymethyl-2-pyridyl)ethoxy]- benzyl]-2,4-thiazolidinedione, is a key metabolite of the antidiabetic drug Pioglitazone. [, , ] It is formed through the oxidative metabolism of Pioglitazone, specifically via the oxidation of the ethyl group on the pyridine ring. [, ] This metabolic pathway is observed across different species, including rats, dogs, and humans. [, ] Carboxy Pioglitazone (M-V) is often found in its conjugated form, particularly as a taurine conjugate, especially in biological samples like bile. [, ] Its presence in various biological matrices makes it a crucial target for analysis in drug metabolism and pharmacokinetic studies.
Carboxy Pioglitazone (M-V) is a derivative of Pioglitazone, which belongs to the thiazolidinedione class of medications primarily used in the management of type 2 diabetes mellitus. The compound acts as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), influencing insulin sensitivity and glucose metabolism. Carboxy Pioglitazone has garnered attention for its potential therapeutic benefits beyond glycemic control, including effects on lipid profiles and anti-inflammatory properties.
The synthesis of Carboxy Pioglitazone can be achieved through various chemical reactions involving modifications to the Pioglitazone structure. Key methods include:
The synthesis often involves controlling reaction conditions such as temperature, pH, and reaction time to yield high-purity Carboxy Pioglitazone. For example, the nanoprecipitation method allows for fine-tuning of parameters like component concentrations and stirring rates to achieve desired particle sizes and drug loading efficiencies .
Carboxy Pioglitazone retains the core structure of Pioglitazone with modifications that introduce a carboxylic acid functional group. The molecular formula can be represented as:
The structure features:
Carboxy Pioglitazone undergoes several chemical reactions, primarily related to its metabolism and interaction with biological targets:
Understanding these reactions is crucial for optimizing therapeutic applications and minimizing potential side effects associated with metabolic byproducts.
Carboxy Pioglitazone functions by activating PPARγ, which plays a significant role in regulating genes involved in glucose and lipid metabolism. This activation leads to:
Data from clinical studies indicate that Carboxy Pioglitazone effectively lowers blood glucose levels while improving lipid profiles in patients with type 2 diabetes .
Relevant data indicate that the compound's stability can be enhanced through encapsulation in nanoparticles, which also aids in controlled release formulations .
Carboxy Pioglitazone has several scientific uses:
Carboxy pioglitazone (M-V), designated chemically as 5-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}thiazolidine-2,4-dione-5-carboxylic acid, represents the principal active metabolite of the thiazolidinedione antidiabetic drug pioglitazone. Its formation occurs via hydroxylation and subsequent oxidation of the parent compound’s ethylpyridinyl side chain, primarily mediated by the hepatic cytochrome P450 isoforms CYP2C8 and CYP3A4 [2] [6]. This biotransformation pathway accounts for approximately 50% of pioglitazone’s metabolic clearance in humans, positioning M-V as a pharmacologically significant derivative [6].
Pharmacokinetic studies using quantitative LC-MS/MS methodologies reveal that M-V achieves peak plasma concentrations (C~max~) within 2-4 hours post-pioglitazone administration, mirroring the parent drug's absorption kinetics. However, M-V exhibits an extended elimination half-life (t~½~ ≈ 7-10 hours) compared to pioglitazone (t~½~ ≈ 3-7 hours), attributable to its reduced protein binding affinity (<99% vs. pioglitazone >99%) and renal excretion as the primary elimination route [6] [7]. Untargeted metabolomic profiling in human urine following pioglitazone administration confirms M-V as a dominant urinary metabolite, alongside altered endogenous purine metabolites, underscoring its systemic exposure and potential contribution to off-target effects [7].
Table 1: Key Metabolic Parameters of Carboxy Pioglitazone (M-V) vs. Pioglitazone
Parameter | Carboxy Pioglitazone (M-V) | Pioglitazone |
---|---|---|
Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | CYP2C8, CYP3A4 |
Protein Binding (%) | <99% | >99% |
Elimination Half-life (h) | 7-10 | 3-7 |
Primary Elimination Route | Renal excretion | Hepatic metabolism |
C~max~ Timing (h) | 2-4 | 2-4 |
M-V retains the core thiazolidinedione (TZD) pharmacophore—a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3—which is indispensable for binding to the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (LBD) [3] [8]. This structural moiety enables M-V to function as a PPARγ modulator, akin to its parent compound and other TZDs like rosiglitazone and troglitazone.
The critical structural divergence lies in the oxidation of the ethylpyridinyl moiety to a carboxylic acid functional group. This modification:
Despite these modifications, M-V maintains the TZD class-defining ability to enhance insulin sensitivity. However, its binding affinity for PPARγ is approximately 30-50% lower than pioglitazone, correlating with reduced potency in adipocyte differentiation assays [3] [9]. This positions M-V as a partial agonist rather than a full agonist of PPARγ.
Table 2: Structural and Functional Comparison of Carboxy Pioglitazone (M-V) with TZD Class
Feature | Carboxy Pioglitazone (M-V) | Classical TZDs (e.g., Pioglitazone) |
---|---|---|
Core TZD Pharmacophore | Present | Present |
Key Side Chain | Carboxylic acid-functionalized pyridinyl | Alkylpyridinyl (e.g., ethyl) |
PPARγ Binding Affinity | Moderate (Partial agonist) | High (Full agonist) |
Lipophilicity (LogP) | Lower (~1.5 units less than pioglitazone) | Higher |
Insulin Sensitizing | Yes (Reduced potency) | Yes |
Carboxy pioglitazone (M-V) exerts its primary pharmacological effects through differential modulation of PPARγ, a nuclear receptor transcription factor central to glucose homeostasis, lipid metabolism, and adipocyte differentiation. M-V binds to the PPARγ ligand-binding domain (LBD), inducing a distinct conformational change compared to full agonists like pioglitazone [8] [9]. This altered conformation favors the recruitment of specific co-repressor complexes (e.g., NCoR1/SMRT) over co-activators (e.g., PGC-1α, CBP/p300), resulting in selective transactivation of a subset of PPARγ target genes—a profile characteristic of Selective PPARγ Modulators (SPPARMs) [4] [8] [9].
Key metabolic pathways modulated by M-V include:
The unique cofactor recruitment profile induced by M-V may underlie observations that it retains beneficial insulin-sensitizing effects while potentially mitigating adverse effects associated with full PPARγ agonism, such as excessive fluid retention or adipocyte hypertrophy [4] [8] [9]. This positions M-V as a molecule of significant interest in refining PPARγ-targeted therapeutics.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8